

Overcoming poor oral bioavailability of L-745,870 hydrochloride.

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Compound of Interest

Compound Name: L-745870 hydrochloride

Cat. No.: B1649282

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Technical Support Center: L-745,870 Hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-745,870 hydrochloride. The information provided is intended to help overcome challenges related to its oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of L-745,870 hydrochloride?

A1: There are conflicting reports in the available literature regarding the oral bioavailability of L-745,870. Some sources describe it as having "excellent oral bioavailability and brain penetration"[1]. Other commercial suppliers state it has "good pharmacokinetic properties (20-60% oral bioavailability...)" in rats and monkeys[2][3]. This variability suggests that formulation and experimental conditions can significantly impact its absorption.

Q2: L-745,870 hydrochloride is water-soluble. Why might it still have variable or poor oral bioavailability?

A2: While the hydrochloride salt of L-745,870 is water-soluble, several factors can still limit its oral bioavailability:

- **First-Pass Metabolism:** The drug may be extensively metabolized in the gut wall or liver before it reaches systemic circulation[4][5][6][7]. This is a common cause of low bioavailability for orally administered drugs.
- **Poor Membrane Permeability:** Despite its water solubility, the molecule itself may have low permeability across the intestinal epithelium.
- **Efflux Transporters:** The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut, which actively pump the drug back into the intestinal lumen, reducing net absorption.
- **Gastrointestinal Instability:** The compound may degrade in the harsh pH conditions of the stomach or be metabolized by luminal enzymes.

Q3: What are the key physicochemical properties of L-745,870 hydrochloride?

A3: Understanding the physicochemical properties is crucial for formulation development.

Property	Value	Source
Molecular Weight	436.21 g/mol (trihydrochloride)	Tocris Bioscience
Formula	C ₁₈ H ₁₉ N ₄ Cl·3HCl	Tocris Bioscience
Solubility	Soluble to 100 mM in water	Tocris Bioscience
Form	Solid powder	MedKoo Biosciences
Storage	Desiccate at +4°C	Tocris Bioscience

Troubleshooting Guide: Low Oral Bioavailability

This guide provides potential causes and solutions for lower-than-expected oral bioavailability of L-745,870 hydrochloride in your experiments.

Observed Issue	Potential Cause	Suggested Troubleshooting Steps
High variability in plasma concentrations between subjects.	Differences in first-pass metabolism; variability in gastric emptying and intestinal transit time.	1. Co-administer a known inhibitor of relevant cytochrome P450 enzymes (if the metabolic pathway is identified).2. Utilize a formulation that promotes uniform gastric emptying, such as a standardized liquid diet.
Low Cmax and AUC after oral administration.	Extensive first-pass metabolism or poor permeability.	1. To address metabolism: Consider alternative routes of administration that bypass the liver, such as subcutaneous or intravenous, to determine the extent of first-pass effect.[5][8]2. To address permeability: Develop and test a lipid-based formulation (e.g., SMEDDS) or a nanoparticle formulation to enhance absorption.
Inconsistent results with powder-in-a-capsule or simple aqueous solution.	Poor wetting or dissolution of the powder form in the gastrointestinal tract; potential for precipitation of the free base at intestinal pH.	1. Formulate the compound in a solution with co-solvents or surfactants to maintain solubility.2. Consider a solid dispersion formulation to improve the dissolution rate.

Experimental Protocols

Protocol 1: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)

Objective: To prepare a lipid-based formulation to potentially enhance the oral bioavailability of L-745,870 hydrochloride by improving its absorption and reducing first-pass metabolism.

Materials:

- L-745,870 hydrochloride
- Oil phase (e.g., Capryol™ 90)
- Surfactant (e.g., Cremophor® EL)
- Co-surfactant (e.g., Transcutol® HP)
- Vortex mixer
- Water bath

Methodology:

- Screening of Excipients:
 - Determine the solubility of L-745,870 hydrochloride in various oils, surfactants, and co-surfactants.
 - Select the components that show the highest solubility for the drug.
- Construction of Ternary Phase Diagram:
 - Prepare various mixtures of the selected oil, surfactant, and co-surfactant in different ratios.
 - Titrate each mixture with water and observe for the formation of a clear microemulsion.
 - Plot the results on a ternary phase diagram to identify the optimal concentration ranges for the SMEDDS formulation.
- Preparation of L-745,870-loaded SMEDDS:
 - Based on the ternary phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
 - Accurately weigh the required amounts of the selected excipients into a glass vial.

- Heat the mixture in a water bath at 40°C to ensure homogeneity.
- Add the pre-weighed L-745,870 hydrochloride to the mixture and vortex until the drug is completely dissolved.
- Characterization of the SMEDDS:
 - Droplet Size and Zeta Potential: Dilute the SMEDDS formulation with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.
 - Self-emulsification time: Add the SMEDDS formulation to water with gentle agitation and record the time taken to form a clear microemulsion.

Protocol 2: In Vitro Permeability Assay using Caco-2 Cells

Objective: To assess the intestinal permeability of L-745,870 hydrochloride and determine if it is a substrate for efflux transporters.

Materials:

- Caco-2 cells
- Transwell® inserts
- Hank's Balanced Salt Solution (HBSS)
- L-745,870 hydrochloride
- Lucifer yellow (for monolayer integrity)
- LC-MS/MS for quantification

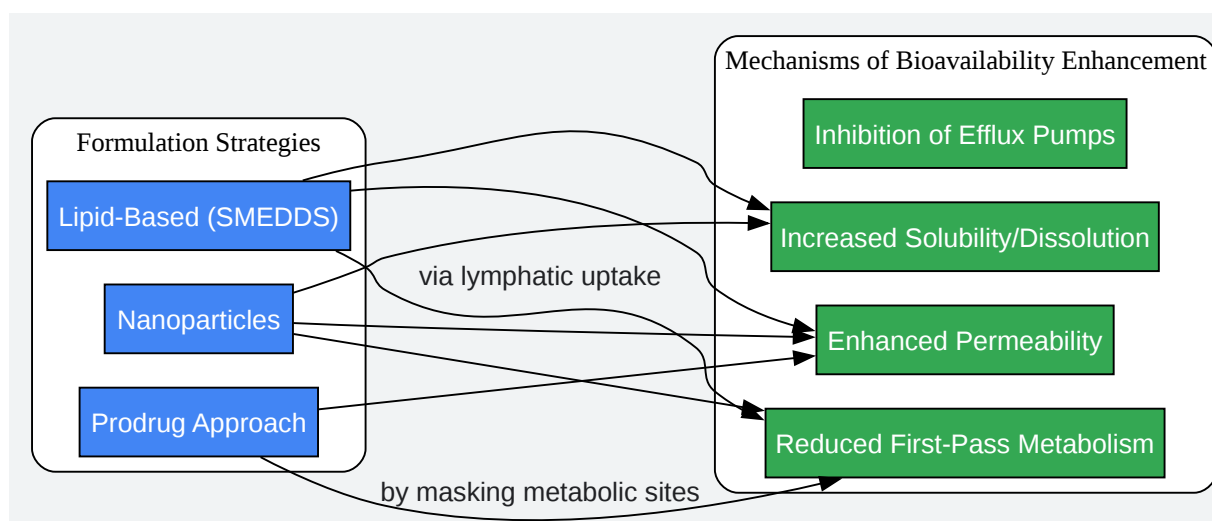
Methodology:

- Cell Culture:

- Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
- Monolayer Integrity Test:
 - Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers.
 - Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
- Permeability Assay (Apical to Basolateral - A to B):
 - Wash the Caco-2 monolayers with pre-warmed HBSS.
 - Add a solution of L-745,870 hydrochloride in HBSS to the apical (A) side of the Transwell® insert.
 - Add fresh HBSS to the basolateral (B) side.
 - Incubate at 37°C with gentle shaking.
 - Collect samples from the basolateral side at various time points.
- Permeability Assay (Basolateral to Apical - B to A):
 - Repeat the permeability assay but add the drug solution to the basolateral side and collect samples from the apical side to assess efflux.
- Sample Analysis:
 - Quantify the concentration of L-745,870 hydrochloride in the collected samples using a validated LC-MS/MS method.
- Data Analysis:
 - Calculate the apparent permeability coefficient (P_{app}) for both A to B and B to A directions.
 - Calculate the efflux ratio (P_{app} B to A / P_{app} A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Visualizations

Caption: Factors affecting the oral bioavailability of L-745,870 hydrochloride.



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